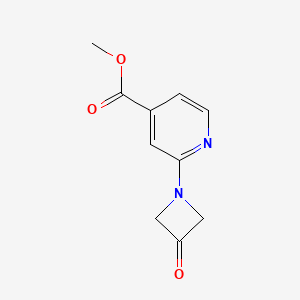
Methyl 2-(3-oxoazetidin-1-YL)isonicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Oxo-1-azetidinyl)-4-pyridinecarboxylic acid methyl ester is a chemical compound with a unique structure that combines an azetidinone ring with a pyridine carboxylic acid ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxo-1-azetidinyl)-4-pyridinecarboxylic acid methyl ester typically involves the reaction of a pyridine derivative with an azetidinone precursor. The reaction conditions often require the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the ester linkage. The reaction is usually carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-(3-Oxo-1-azetidinyl)-4-pyridinecarboxylic acid methyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to the large-scale production of this compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Oxo-1-azetidinyl)-4-pyridinecarboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to the formation of various substituted esters.
Wissenschaftliche Forschungsanwendungen
2-(3-Oxo-1-azetidinyl)-4-pyridinecarboxylic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-(3-Oxo-1-azetidinyl)-4-pyridinecarboxylic acid methyl ester exerts its effects involves interactions with specific molecular targets. The azetidinone ring can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or the modulation of protein function, depending on the specific target and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R)-2-(1,3-Benzodioxol-5-yl)-N-(diphenylmethyl)-2-(3-oxo-1-azetidinyl)acetamide
- N-(4-[(3-Oxo-1-azetidinyl)sulfonyl]phenyl)acetamide
Uniqueness
2-(3-Oxo-1-azetidinyl)-4-pyridinecarboxylic acid methyl ester is unique due to its combination of an azetidinone ring and a pyridine carboxylic acid ester. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a scaffold for drug development further highlight its uniqueness compared to similar compounds.
Eigenschaften
Molekularformel |
C10H10N2O3 |
|---|---|
Molekulargewicht |
206.20 g/mol |
IUPAC-Name |
methyl 2-(3-oxoazetidin-1-yl)pyridine-4-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-15-10(14)7-2-3-11-9(4-7)12-5-8(13)6-12/h2-4H,5-6H2,1H3 |
InChI-Schlüssel |
URGFVYXRIZELMB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=NC=C1)N2CC(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


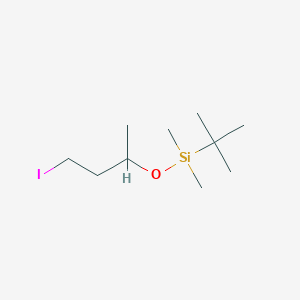

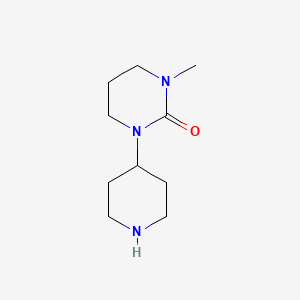
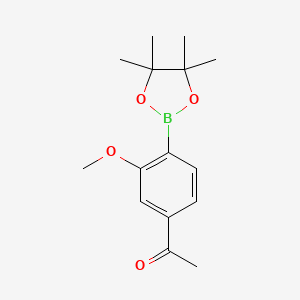
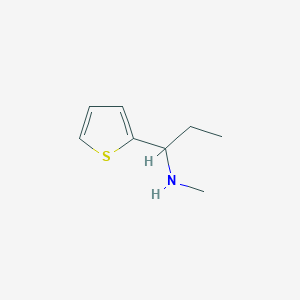





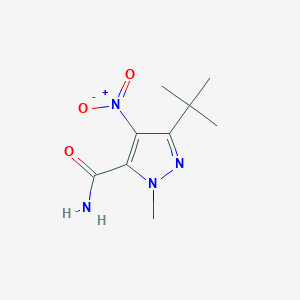
![4-[4-(3-Oxobutyl)phenoxy]benzamide](/img/structure/B13986138.png)


